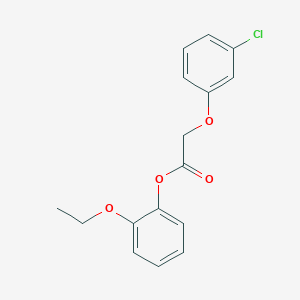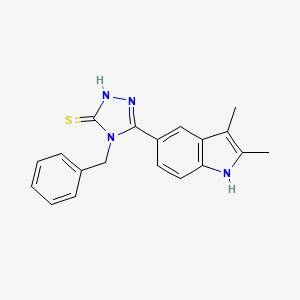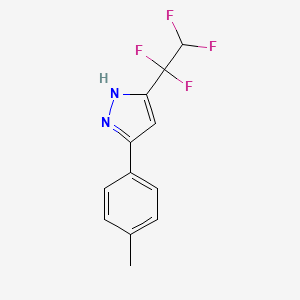
3-phenyl-N-(2-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-(2-pyridinylmethyl)propanamide, commonly known as PPMP, is a chemical compound that has been studied extensively in scientific research. PPMP is a small molecule inhibitor of glycosphingolipid biosynthesis, which plays a crucial role in various biological processes.
作用機序
PPMP inhibits the biosynthesis of glycosphingolipids by inhibiting the enzyme glucosylceramide synthase (GCS), which is involved in the first step of glycosphingolipid biosynthesis. This inhibition leads to a reduction in the levels of glycosphingolipids, which in turn affects various biological processes.
Biochemical and Physiological Effects:
PPMP has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting the biosynthesis of glycosphingolipids. PPMP has also been shown to have neuroprotective effects by reducing the levels of glycosphingolipids in the brain. Additionally, PPMP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
PPMP has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using PPMP in lab experiments. PPMP has low solubility in water, which can make it difficult to use in some experiments. Additionally, PPMP can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of PPMP. One potential direction is to study the effects of PPMP on other biological processes beyond glycosphingolipid biosynthesis. Another potential direction is to study the potential therapeutic applications of PPMP in other diseases beyond cancer, neurodegenerative diseases, and infectious diseases. Additionally, there is a need for further research to optimize the synthesis and purification methods for PPMP to make it more accessible for lab experiments.
Conclusion:
In conclusion, PPMP is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the biosynthesis of glycosphingolipids by inhibiting the enzyme glucosylceramide synthase. PPMP has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of PPMP, including studying its effects on other biological processes and optimizing its synthesis and purification methods.
合成法
PPMP can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-pyridinemethanol with 3-phenylpropanoic acid to form 3-phenyl-N-(2-pyridinylmethyl)propanamide. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure PPMP.
科学的研究の応用
PPMP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the biosynthesis of glycosphingolipids, which are involved in various biological processes such as cell signaling, cell adhesion, and cell differentiation. PPMP has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases.
特性
IUPAC Name |
3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(10-9-13-6-2-1-3-7-13)17-12-14-8-4-5-11-16-14/h1-8,11H,9-10,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFQWKXPKXIRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-phenylurea](/img/structure/B5655311.png)

![5-[1-(4-chlorophenyl)cyclohexyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5655325.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5655329.png)
![5-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5655337.png)
![4-[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5655339.png)

![N-[(3R)-3-piperidinyl]-3-(4-thiomorpholinylcarbonyl)benzenesulfonamide hydrochloride](/img/structure/B5655360.png)
![1-{2-[(1,1-dioxido-1-benzothien-3-yl)thio]ethyl}piperidine](/img/structure/B5655364.png)
![3-[(3R*,4S*)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5655371.png)


![methyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5655410.png)
